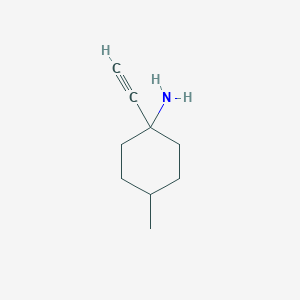

1-Ethynyl-4-methylcyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-ethynyl-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C9H15N/c1-3-9(10)6-4-8(2)5-7-9/h1,8H,4-7,10H2,2H3 |

InChI Key |

PPPPEFKTOBTWDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C#C)N |

Origin of Product |

United States |

Significance of Substituted Cyclohexane Derivatives in Organic Synthesis

Substituted cyclohexane (B81311) rings are prevalent structural motifs in a vast array of natural products and synthetic compounds, including pharmaceuticals and materials. libretexts.orgovid.com Their importance stems from the rigid, three-dimensional framework they provide, which allows for precise spatial arrangement of functional groups. This conformational stability is crucial for molecular recognition and biological activity.

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles close to 109.5°. lumenlearning.comfiveable.me In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. lumenlearning.com Due to steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and other axial atoms on the same side of the ring, larger substituents preferentially occupy the equatorial position. libretexts.orgopenstax.orglibretexts.org This preference, quantified by conformational energy values (A-values), is a guiding principle in stereoselective synthesis. fiveable.mepressbooks.pub The cyclohexane scaffold, therefore, acts as a stereochemical anchor, influencing the reactivity and properties of the entire molecule.

Table 1: Conformational Energy (A-Values) for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ (Methyl) | 7.6 |

| -OH (Hydroxy) | 2.1-4.2 |

| -NH₂ (Amino) | 5.0-6.7 |

| -C≡CH (Ethynyl) | 2.1 |

| -C(CH₃)₃ (tert-Butyl) | ~21 |

Data sourced from various organic chemistry resources detailing steric strain. lumenlearning.compressbooks.pub

Importance of Ethynyl and Amine Functional Groups in Chemical Reactivity and Building Block Design

The unique properties of 1-Ethynyl-4-methylcyclohexan-1-amine are largely dictated by the presence of its two key functional groups: the ethynyl (B1212043) group and the amine group. Both are fundamental building blocks in organic synthesis.

The amine functional group is a derivative of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in The nitrogen atom in an amine has a lone pair of electrons, which makes it both basic and nucleophilic. universalclass.com This dual reactivity allows amines to participate in a wide range of chemical transformations. amerigoscientific.com They react with acids to form ammonium (B1175870) salts, a property often used for purification and separation. ncert.nic.in As nucleophiles, amines are crucial for forming carbon-nitrogen bonds, reacting with electrophiles like alkyl halides and acyl chlorides to form more complex amines and amides, respectively. ncert.nic.inamerigoscientific.com Amines are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com

The ethynyl group (–C≡CH) is a functional group containing a carbon-carbon triple bond. wikipedia.org Its linear geometry and rigidity make it a valuable linker or spacer in molecular design, allowing for precise control over the distance and orientation between different parts of a molecule. researchgate.net The terminal alkyne's C-H bond is weakly acidic (pKa ≈ 25), enabling it to be deprotonated to form a potent acetylide nucleophile. sci-hub.se This reactivity is harnessed in classic C-C bond-forming reactions. Furthermore, the ethynyl group is a key participant in highly reliable and efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, which are widely used in drug discovery and materials science. sci-hub.senih.gov Propargylamines, which contain an amino group adjacent to an ethynyl group, are important intermediates for preparing biologically active compounds. researchgate.netacs.org

Table 2: Properties and Reactivity of Amine and Ethynyl Functional Groups

| Functional Group | Key Properties | Common Reactions | Role in Synthesis |

|---|---|---|---|

| Amine (-NH₂) | Basic, Nucleophilic | Acid-base reactions, Alkylation, Acylation, Nucleophilic substitution | Building block for amides, heterocycles, pharmaceuticals. amerigoscientific.compurkh.com |

| Ethynyl (-C≡CH) | Acidic proton, Linear, Rigid | Deprotonation-alkylation, Cycloadditions (Click Chemistry), Coupling reactions (Sonogashira) | Rigid linker, Synthetic handle for complex molecule assembly. researchgate.netsci-hub.se |

Stereochemical Considerations and Isomerism in 1 Ethynyl 4 Methylcyclohexan 1 Amine Systems

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are evident: the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon bond of the ethynyl group.

Primary Disconnections:

C(sp3)-N Bond Disconnection: This disconnection points to a precursor such as 1-ethynyl-4-methylcyclohexan-1-ol, which can be aminated, or to 4-methylcyclohexanone (B47639), which can undergo a Strecker-type synthesis or a related multicomponent reaction.

C(sp)-C(sp3) Bond Disconnection: This leads back to a 1-amino-4-methylcyclohexyl cation or radical equivalent and an acetylide anion. A more practical approach from this disconnection involves the reaction of an acetylide with an imine or a related electrophile derived from 4-methylcyclohexanone.

A convergent strategy is often the most efficient. Therefore, the most logical retrosynthetic pathway for this compound begins with the disconnection of both the amine and ethynyl groups, leading back to the central precursor, 4-methylcyclohexanone. This ketone already possesses the required carbon skeleton and a functional group that can be readily converted to the desired amine and ethynyl moieties.

Formation of the Cyclohexane Ring Scaffold with Pre-functionalization

The synthesis of the target molecule relies on a pre-existing or strategically formed 4-methylcyclohexane ring. This can be achieved either by starting with a commercially available precursor or by constructing the ring through cyclization reactions.

The most direct route to this compound utilizes 4-methylcyclohexanone as the starting material. This approach involves two key transformations: the introduction of the ethynyl group and the installation of the amine functionality.

The synthesis can proceed through two primary sequences:

Ethynylation followed by Amination: 4-methylcyclohexanone is first reacted with an acetylide source to form 1-ethynyl-4-methylcyclohexan-1-ol. This intermediate alcohol can then be converted to the corresponding amine.

Concurrent Ethynylation and Amination: A one-pot reaction, such as a Strecker-type synthesis, can be envisioned where 4-methylcyclohexanone reacts with an amine source and a cyanide equivalent, followed by the introduction of the ethynyl group. However, a more common approach is a sequential addition.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Ethynylation | 4-Methylcyclohexanone, Acetylene (B1199291) (or a protected form), Strong Base (e.g., NaNH2, n-BuLi) | 1-Ethynyl-4-methylcyclohexan-1-ol |

| 2 | Amination | 1-Ethynyl-4-methylcyclohexan-1-ol, Aminating agent (e.g., NH3, NaN3 followed by reduction) | This compound |

While starting from 4-methylcyclohexanone is direct, constructing the substituted cyclohexane ring through cyclization offers an alternative that can provide access to a variety of analogs. These methods often allow for a high degree of stereocontrol.

Diels-Alder Reaction: A [4+2] cycloaddition between a suitable diene and a dienophile can be employed to construct the cyclohexene (B86901) ring, which can then be further functionalized. For instance, the reaction of isoprene (B109036) with an appropriate dienophile could lead to a precursor of the 4-methylcyclohexane ring. Subsequent modifications would be required to introduce the amine and ethynyl groups.

Organocatalytic Cascade Reactions: Recent advances have demonstrated the power of organocatalytic cascades for the enantioselective synthesis of substituted cyclohexylamines. For example, a triple organocatalytic cascade involving enamine catalysis, iminium catalysis, and Brønsted acid catalysis can convert 2,6-diones into chiral cis-3-substituted cyclohexylamines. acs.orgacs.org While not a direct synthesis of the target molecule, this highlights a powerful strategy for creating substituted cyclohexylamine (B46788) frameworks.

Photoredox-Catalyzed Cycloadditions: Visible-light-enabled [4+2] cycloaddition reactions of benzocyclobutylamines with unsaturated enones have been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.org

| Cyclization Method | Description | Potential for Target Synthesis |

| Diels-Alder Reaction | [4+2] cycloaddition to form a cyclohexene ring. | Provides the basic carbocyclic framework, but requires significant post-cyclization functionalization. |

| Organocatalytic Cascade | Multi-reaction sequence in one pot to form substituted cyclohexylamines. | Offers high stereocontrol for related structures, but may not be directly applicable to the 1,1-disubstituted pattern of the target. acs.orgacs.org |

| Photoredox Cycloaddition | Light-mediated [4+2] cycloaddition for functionalized cyclohexylamines. | A modern and efficient method for complex cyclohexylamine synthesis, though substrate scope would need to be considered for the target molecule. nih.govrsc.org |

Ethynylation Strategies for Incorporating the Alkynyl Moiety

The introduction of the ethynyl group is a critical step in the synthesis. This can be accomplished through nucleophilic addition of an acetylide anion to a carbonyl group or via palladium-catalyzed cross-coupling reactions.

The most common and straightforward method for introducing an ethynyl group onto a ketone is through the nucleophilic addition of an acetylide anion. This reaction involves the deprotonation of a terminal alkyne with a strong base to generate a highly nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of the ketone.

General Reaction Scheme:

For the synthesis of this compound, this reaction is typically the first step, starting from 4-methylcyclohexanone.

Typical Reaction Conditions:

| Acetylene Source | Base | Solvent | Temperature |

| Acetylene gas | Sodium amide (NaNH2) | Liquid ammonia | -78 °C to -33 °C |

| Acetylene gas | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to 0 °C |

| Trimethylsilylacetylene (B32187) | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C |

The use of trimethylsilylacetylene followed by deprotection offers a safer and more manageable alternative to using acetylene gas. The resulting product of this reaction is 1-ethynyl-4-methylcyclohexan-1-ol.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming C(sp)-C(sp2) and, more recently, C(sp)-C(sp3) bonds. While the Sonogashira coupling is most commonly used for coupling terminal alkynes with aryl or vinyl halides, advancements have been made in its application to sp3-hybridized carbons. sustech.edu.cnrsc.orgnih.gov

For the synthesis of this compound, a palladium-catalyzed approach would likely involve a pre-functionalized cyclohexane derivative, such as 1-amino-1-halo-4-methylcyclohexane. However, the synthesis of such a precursor can be challenging.

A more plausible, though less direct, palladium-catalyzed route could involve the coupling of a terminal alkyne with a cyclohexyl halide, followed by functional group manipulations to install the amine.

Challenges and Considerations:

β-Hydride Elimination: A significant side reaction in palladium-catalyzed cross-coupling with sp3 centers is β-hydride elimination, which can lead to the formation of alkenes.

Catalyst System: The choice of palladium catalyst and ligands is crucial for achieving good yields and suppressing side reactions. Recent research has focused on the development of specialized ligands for C(sp3)-C(sp) coupling. sustech.edu.cnrsc.orgnih.gov

| Coupling Type | Substrates | Catalyst System | Relevance to Target Synthesis |

| Sonogashira C(sp)-C(sp2) | Terminal alkyne, Aryl/Vinyl halide | Pd(PPh3)4, CuI, Amine base | Not directly applicable for the final C-C bond formation. |

| Sonogashira C(sp)-C(sp3) | Terminal alkyne, Alkyl halide | Copper-catalyzed radical-involved alkynylation with a chiral ligand | A potential but challenging route that would require a suitable cyclohexyl halide precursor. sustech.edu.cnnih.gov |

Stereoselective Synthesis of this compound

The C-1 carbon of this compound is a stereocenter. For applications where a single enantiomer is required, stereoselective synthetic methods must be employed to control the three-dimensional arrangement of the amine and ethynyl groups.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach can be applied to either the C-C bond-forming step (ethynylation) or the C-N bond-forming step (amination).

Asymmetric Ethynylation: The enantioselective addition of an ethynyl group to the prochiral 4-methylcyclohexanone can be achieved using a chiral catalyst. This would produce an enantiomerically enriched tertiary alcohol, 1-ethynyl-4-methylcyclohexan-1-ol. This chiral alcohol could then be carried forward to the target amine, for example, via conversion to an azide (B81097) followed by reduction, which would proceed with retention or inversion of configuration depending on the mechanism (SN1 or SN2).

Asymmetric Reductive Amination: A more direct approach is the asymmetric reductive amination of 1-ethynyl-4-methylcyclohexanone. This can be achieved using a chiral catalyst that influences the reduction of the intermediate imine. Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for such transformations. princeton.edunih.gov For example, a chiral primary amine catalyst can form a chiral iminium ion with an enal, guiding the subsequent nucleophilic attack. beilstein-journals.org While direct application to this specific substrate may require bespoke catalyst development, the principle is a key strategy in modern asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves attaching a chiral auxiliary to the nitrogen source. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be used in a reductive amination reaction with 1-ethynyl-4-methylcyclohexanone. This would form a diastereomeric mixture of secondary amines. After separation of the diastereomers (e.g., by chromatography or crystallization), the chiral auxiliary can be cleaved (e.g., by hydrogenolysis for a benzyl-type auxiliary) to reveal the desired enantiomerically pure primary amine.

Another powerful class of auxiliaries are sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of the ketone with a chiral tert-butanesulfinamide yields a sulfinylimine. The addition of a nucleophile (in this case, an ethynyl group via a Grignard or acetylide reagent) to this intermediate often proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. Subsequent acidic cleavage of the sulfinyl group provides the chiral primary amine.

Substrate-controlled approaches are relevant when the starting material already contains one or more stereocenters. These existing centers can influence the stereochemical outcome of new stereocenter formation. For the synthesis of this compound from simple achiral precursors, this approach is less relevant unless a chiral version of 4-methylcyclohexanone is used as the starting material.

Enantioselective Transformations for the Amine and Ethynyl Stereocenters

The creation of the quaternary stereocenter at the C1 position of this compound in an enantioselective manner is a significant synthetic challenge. The primary approach to installing both the amine and ethynyl groups involves the nucleophilic addition of an acetylide to a ketimine or a related derivative of 4-methylcyclohexanone.

One promising strategy is the use of chiral catalysts to mediate the addition of an ethynyl group to an imine derived from 4-methylcyclohexanone. Copper-catalyzed systems, in particular, have shown efficacy in the enantioselective alkynylation of imines. For instance, the use of a copper(I) source in conjunction with a chiral ligand, such as a derivative of PyBox (pyranosyl-oxazoline), can facilitate the enantioselective addition of terminal alkynes to ketiminium ions. nih.gov This approach, if applied to an imine of 4-methylcyclohexanone, could provide a direct route to the desired chiral amine.

Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the amine precursor to direct the stereochemical outcome of the ethynyl addition. N-tert-butanesulfinyl imines, for example, are widely used in the asymmetric synthesis of amines. beilstein-journals.orgmdpi.com The chiral sulfinyl group directs the nucleophilic attack of an organometallic reagent, such as ethynylmagnesium bromide, to one face of the imine, leading to a high degree of diastereoselectivity. Subsequent removal of the sulfinyl auxiliary reveals the chiral amine.

The table below summarizes potential chiral catalysts and auxiliaries that could be employed for the enantioselective synthesis of this compound.

| Catalyst/Auxiliary | Method | Potential Advantages |

| Copper(I)/Ph-PyBox | Catalytic enantioselective alkynylation of a ketiminium ion | Direct formation of the chiral center; high potential for enantioselectivity. nih.gov |

| N-tert-Butanesulfinamide | Chiral auxiliary-mediated diastereoselective addition | Well-established methodology; high diastereoselectivity often achieved. beilstein-journals.orgmdpi.com |

| Chiral Phosphoric Acids | Catalysis of Mannich-type reactions with C-alkynyl imine precursors | Can provide high yields and enantioselectivities for related systems. organic-chemistry.org |

Control of cis- and trans-Stereoisomerism on the Cyclohexane Ring

The stereochemistry of the 4-methyl group relative to the newly introduced amine and ethynyl groups at the C1 position is a critical aspect of the synthesis. The desired stereoisomer, whether cis or trans, will depend on the intended application of the final compound. The control of this stereoisomerism is typically established during the formation of the C1-substituents.

The addition of a nucleophile to a 4-substituted cyclohexanone, such as 4-methylcyclohexanone, can proceed via either axial or equatorial attack, leading to two different diastereomers. The outcome of this addition is influenced by a combination of steric and electronic factors. For the synthesis of this compound, the key step is the addition of an ethynyl nucleophile to a 4-methylcyclohexanone derivative.

To favor the formation of the trans isomer, where the C1-substituent is equatorial and the C4-methyl group is also equatorial (in the most stable chair conformation), reaction conditions can be optimized. For instance, the use of bulky reducing agents in the synthesis of related cyclohexylamines has been shown to favor the formation of the trans product due to steric hindrance favoring equatorial attack.

A particularly innovative approach for obtaining the trans isomer is the use of transaminases. Recent studies have demonstrated that certain transaminases can selectively deaminate the cis-diastereomer of a mixture of 4-substituted cyclohexan-1-amines, leaving the highly diastereopure trans-amine. nih.govresearchgate.net This biocatalytic method can even achieve dynamic kinetic resolution, where the intermediate ketone is re-aminated to the thermodynamically more stable trans isomer, thus increasing the yield beyond 50%. nih.govresearchgate.net

The table below outlines strategies for controlling the cis/trans stereochemistry.

| Method | Approach | Expected Outcome |

| Sterically Hindered Reagents | Use of bulky nucleophiles or reducing agents in the addition to 4-methylcyclohexanone | Increased formation of the trans isomer through preferential equatorial attack. |

| Thermodynamic Equilibration | Isomerization of a cis/trans mixture under thermodynamic control | Enrichment of the more stable trans isomer. |

| Biocatalysis (Transaminases) | Selective deamination of the cis isomer from a diastereomeric mixture | Isolation of the highly diastereopure trans isomer. nih.govresearchgate.net |

Strategic Use of Protecting Groups in Multi-functionalized Amine-Alkyne Synthesis

In a multi-step synthesis of a molecule like this compound, the judicious use of protecting groups is essential to prevent unwanted side reactions of the amine and terminal alkyne functionalities.

The primary amine in the target molecule is nucleophilic and can react with various electrophiles. Therefore, it is often necessary to protect it during certain synthetic transformations. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the mildness of the conditions required for its removal. For instance, if the synthesis involves the use of organolithium or Grignard reagents for the ethynylation step, a protecting group that is stable to these strong bases is required. While some carbamates can be susceptible to attack by these reagents, N-silylamines or certain amides can offer the necessary stability.

Orthogonal deprotection is a key strategy when multiple protecting groups are present in a molecule. This allows for the selective removal of one protecting group while others remain intact. For example, a Boc group is cleaved under acidic conditions, while a Cbz group is removed by hydrogenolysis, and an Fmoc group is cleaved by a mild base like piperidine. This orthogonality is crucial for the sequential functionalization of the molecule.

The following table presents some common amine protecting groups and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) |

| p-Toluenesulfonyl | Ts | Strong acid or reducing agents |

The terminal proton of the ethynyl group is acidic and can be deprotonated by strong bases, potentially interfering with reactions at other sites. Therefore, it is often necessary to protect the terminal alkyne. The most common protecting groups for terminal alkynes are silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS).

These silyl groups are readily introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. They are generally stable to a wide range of reaction conditions but can be easily removed when desired. The cleavage of silyl protecting groups is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions, depending on the specific silyl group. The steric bulk of the silyl group can also influence its stability, with the larger TIPS group being more robust than the TMS group.

This differential stability allows for selective deprotection if multiple silyl groups are present. For example, a TMS group can often be removed in the presence of a TIPS group.

The table below summarizes common protecting groups for terminal alkynes.

| Protecting Group | Abbreviation | Deprotection Conditions |

| Trimethylsilyl | TMS | Fluoride source (e.g., TBAF), K₂CO₃/MeOH |

| Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF), often more stable than TMS |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF), more stable than TMS |

Reactivity of the Amine Functionality

The primary amine group attached to a tertiary carbon atom imparts specific nucleophilic and basic properties to the molecule, influencing its reaction pathways.

Nucleophilic Properties and Basic Character of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base. libretexts.org This lone pair can readily accept a proton from an acid or attack an electrophilic center, defining its basic and nucleophilic character, respectively.

The basicity of an amine is influenced by the electronic properties of its substituents. quora.com Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia. libretexts.orglibretexts.org Consequently, primary, secondary, and tertiary alkylamines are generally more basic than ammonia. libretexts.org The cyclohexyl and methyl groups in this compound contribute to this electron-donating effect, making the amine nitrogen more basic and its lone pair more available for protonation. chemistrystudent.com

In terms of nucleophilicity, a similar trend is often observed, where stronger bases are often stronger nucleophiles. masterorganicchemistry.com The nucleophilicity of amines generally follows the order: primary < secondary < tertiary. chemistrystudent.com This trend is attributed to the increasing electron-donating inductive effect of the alkyl groups. quora.comchemistrystudent.com However, steric hindrance can also play a significant role, sometimes making secondary amines more nucleophilic than tertiary amines despite the latter being more basic. masterorganicchemistry.comyoutube.com For this compound, a primary amine, its nucleophilicity is expected to be significant, allowing it to participate in a variety of nucleophilic addition and substitution reactions.

| Compound | pKa of Conjugate Acid |

|---|---|

| Ammonia (NH₃) | 9.3 |

| Methylamine (CH₃NH₂) | 10.66 |

| Dimethylamine ((CH₃)₂NH) | 10.74 |

| Trimethylamine ((CH₃)₃N) | 9.81 |

Mechanisms of Reactions Involving the Primary Amine (e.g., Imine Formation, Amidation)

Imine Formation: Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and proceeds through a reversible nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org

The mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the nitrogen to give the final imine product and regenerate the acid catalyst. libretexts.orglibretexts.org

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. ucl.ac.uk A common method involves the use of coupling reagents like N,N'-carbonyldiimidazole (CDI). sci-hub.se

The general mechanism using CDI is as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with CDI to form a highly reactive acylimidazolide intermediate, with the release of imidazole (B134444) and carbon dioxide. sci-hub.se

Nucleophilic Acyl Substitution: The primary amine, this compound, then acts as a nucleophile, attacking the carbonyl carbon of the acylimidazolide.

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Elimination of Imidazole: The tetrahedral intermediate collapses, eliminating imidazole as a leaving group to form the final amide product. sci-hub.se

Interestingly, it has been observed that carbon dioxide, a byproduct of the activation step, can catalyze the amidation reaction, leading to a significant rate enhancement. sci-hub.se

Oxidative Transformations of the Amine Group

The amine group in propargylamines is susceptible to oxidation. rsc.org Various oxidizing agents can be employed to achieve different transformations. For instance, the oxidation of propargylamines can lead to the formation of enaminones. acs.orgacs.org One-pot protocols have been developed for the synthesis of enaminones directly from propargylamines via oxidation and rearrangement. acs.org

A visible-light-mediated chemoselective aerobic Cα–H oxidation of propargylamines has been reported, utilizing molecular oxygen as the oxidant and rose bengal as a photoredox catalyst. rsc.org This method allows for the direct oxygenation of Cα–H bonds in 2-propynyl-tertiary amines to yield 2-ynamides. rsc.org While this specific example involves tertiary amines, it highlights the potential for oxidative functionalization adjacent to the nitrogen in propargylamine (B41283) structures.

Reactivity of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a versatile functional group for transition metal-catalyzed reactions. libretexts.org

Electrophilic Additions Across the Carbon-Carbon Triple Bond

Alkynes undergo electrophilic addition reactions, similar to alkenes, although they are generally less reactive. libretexts.orgchemistrysteps.com The addition of an electrophile to an alkyne proceeds through a carbocation intermediate. libretexts.org For terminal alkynes like this compound, these additions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (the terminal carbon) and the nucleophile adds to the more substituted carbon. libretexts.orgchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX) to a terminal alkyne results in the formation of a vinyl halide, with the halogen atom attached to the more substituted carbon. libretexts.org If excess HX is used, a second addition can occur to form a geminal dihalide. libretexts.org

Hydration: The acid-catalyzed addition of water to a terminal alkyne also follows Markovnikov's rule. libretexts.org This reaction initially forms an enol intermediate, which then rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. chemistrysteps.comlibretexts.org

| Reaction | Reagent | Initial Product | Final Product | Regioselectivity |

|---|---|---|---|---|

| Hydrohalogenation | HX | Vinyl Halide | Geminal Dihaloalkane (with excess HX) | Markovnikov |

| Hydration (Acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov |

Transition Metal-Catalyzed Reactions of the Alkyne (e.g., Hydrosilylation, Hydroamination)

The ethynyl group is an excellent substrate for a variety of transition metal-catalyzed transformations, which are powerful tools in organic synthesis. nih.govmdpi.com

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond, catalyzed by transition metals, most commonly platinum complexes. chemrxiv.orgnih.govrsc.org The hydrosilylation of propargylic alcohols, which are structurally related to propargylamines, has been shown to be highly regioselective and stereoselective, typically yielding the β-(E)-vinylsilane as the major product. nih.govrsc.orgresearchgate.net This suggests that the hydrosilylation of this compound would likely proceed with high control over the product's geometry and substitution pattern.

Hydroamination: This is an atom-economical reaction that involves the addition of an N-H bond of an amine across a C-C triple bond. benthamopen.comlibretexts.org Both intermolecular and intramolecular hydroamination reactions of alkynes can be catalyzed by a range of transition metals, including copper, rhodium, and titanium. benthamopen.comacs.orgconicet.gov.arorganic-chemistry.org The reaction of a terminal alkyne with a primary amine, catalyzed by a transition metal, typically yields an imine as the initial product, which can then be reduced to a secondary amine. libretexts.orgacs.orgconicet.gov.ar The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. libretexts.org For instance, copper-catalyzed hydroamination of terminal alkynes often favors the Markovnikov product. benthamopen.comconicet.gov.ar

Click Chemistry and Cycloaddition Reactions with the Ethynyl Moiety

The terminal ethynyl group in this compound is a highly versatile functional handle for a variety of chemical transformations, most notably "click chemistry" and other cycloaddition reactions. These reactions offer efficient and atom-economical methods for molecular construction. libretexts.org Propargylamines, a class of compounds to which this compound belongs, are known to be valuable precursors in the synthesis of a wide range of organic molecules, including various heterocyclic compounds. researchgate.netacs.org

One of the most prominent examples of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which would involve the reaction of the ethynyl moiety with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.net This reaction is known for its high efficiency and functional group tolerance. While the CuAAC reaction is generally reliable, its success can sometimes be influenced by the specific structure of the alkyne, and in some cases, unexpected side reactions like dimerization of the terminal alkyne can occur, particularly at higher temperatures. nih.gov

Beyond CuAAC, the ethynyl group can participate in various other cycloaddition reactions. For instance, [3+2] dipolar cycloadditions with nitrile oxides or azomethine ylides can lead to the formation of five-membered heterocyclic rings like isoxazoles and pyrrolines, respectively. uchicago.edu Furthermore, propargylamines can undergo base-mediated isomerization to allenamine intermediates, which can then participate in cycloaddition reactions with azides to synthesize 5-amino-1,2,3-triazoles. thieme-connect.com The unique electronic properties of the ethynyl group also allow it to act as either an electrophile or a nucleophile, enabling its participation in metal-catalyzed coupling and addition reactions. mdpi.com

The following table outlines potential cycloaddition reactions involving the ethynyl moiety of this compound, based on the known reactivity of similar propargylamines.

| Reaction Type | Reagent | Catalyst | Product Type |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) | 1,4-disubstituted 1,2,3-triazole |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | - | 3,5-disubstituted Isoxazole |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | - | Dihydropyrrole derivative |

| Base-mediated isomerization followed by cycloaddition | Aryl Azide | t-BuOK | 5-amino-1,2,3-triazole |

| Diels-Alder Reaction ([4+2] Cycloaddition) | Diene | Heat/Lewis Acid | Substituted cyclohexadiene |

Intermolecular and Intramolecular Reaction Pathways Governed by Functional Group Proximity

The close proximity of the amino and ethynyl groups in this compound can facilitate unique intermolecular and intramolecular reaction pathways. Propargylamines are known to be versatile building blocks for the synthesis of various heterocyclic compounds through such transformations. acs.org

Intermolecular Reactions: The amine functionality can act as a nucleophile in various intermolecular reactions. For example, secondary propargylamines have been shown to react with isothiocyanates in aqueous media to yield cyclized products. rsc.org Furthermore, propargylamines can participate in multi-component reactions, such as the A³ coupling (aldehyde, alkyne, amine), which is a powerful method for synthesizing more complex propargylamines. researchgate.net

Intramolecular Reactions: The spatial arrangement of the amino and ethynyl groups is particularly conducive to intramolecular cyclization reactions. One such significant reaction is intramolecular hydroamination, where the N-H bond of the amine adds across the carbon-carbon triple bond of the ethynyl group. This process, often catalyzed by transition metals, is an atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. researchgate.netacs.org The regioselectivity of this cyclization (i.e., the size of the resulting ring) would depend on the reaction conditions and the catalyst employed. For this compound, a 5-exo-dig or 6-endo-dig cyclization could be envisaged, leading to the formation of a spirocyclic system.

Other potential intramolecular pathways include gold-catalyzed cyclizations, which are known to be effective for reactions involving alkynes. nih.gov The specific outcome of these reactions would be highly dependent on the catalyst and reaction conditions employed. mdpi.com

The following table summarizes plausible intermolecular and intramolecular reactions for this compound.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Intermolecular | ||

| Reaction with Isothiocyanate | R-NCS | Cyclized Thio-aminal derivative |

| A³ Coupling | Aldehyde, another Amine, Alkyne | More complex propargylamine |

| Intramolecular | ||

| Hydroamination/Cyclization | Transition Metal Catalyst (e.g., Y, Zr, Au) | Spirocyclic enamine or imine |

| Gold-catalyzed Cycloisomerization | Gold Catalyst | Substituted heterocyclic system |

Influence of Cyclohexane Ring Conformation on Substituent Reactivity and Stereoselectivity

The reactivity and stereoselectivity of reactions involving this compound are significantly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents (ethynyl, amino, and methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring-flipping will dictate the preferred reaction pathway.

Generally, equatorially substituted cyclohexanes are more stable than their axial counterparts due to reduced steric hindrance. spcmc.ac.in However, the reactivity of a particular conformer is not solely dependent on its ground-state stability. The stereoelectronic requirements of the transition state for a given reaction play a crucial role. For many reactions, a specific spatial arrangement of the reacting groups is necessary, which may require the molecule to adopt a less stable conformation.

For instance, in substitution or elimination reactions at the C1 position, the orientation of the ethynyl and amino groups will be critical. A reaction proceeding through an Sₙ2 mechanism would require the nucleophile to attack from the side opposite to the leaving group. The feasibility of this approach would be different for an axially versus an equatorially positioned leaving group. Similarly, for an E2 elimination, a trans-diaxial arrangement of the leaving group and a proton on an adjacent carbon is typically preferred.

The 4-methyl group acts as a conformational lock, albeit not a perfect one. In the most stable conformation, the methyl group will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. This preference will, in turn, influence the equilibrium between the conformers where the ethynyl and amino groups are axial or equatorial.

The stereoselectivity of cycloaddition reactions involving the ethynyl group can also be affected by the cyclohexane conformation. The accessibility of the ethynyl group to the incoming reagent will differ depending on whether it is in a sterically hindered axial position or a more exposed equatorial position. This can lead to a preference for the formation of one stereoisomer over another. Recent studies have demonstrated the successful stereoselective synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloadditions, highlighting the importance of controlling the stereochemistry in such systems. nih.govrsc.orgrsc.org

The table below illustrates the potential impact of the conformation of the ethynyl and amino groups on the reactivity of this compound.

| Conformer | Substituent Orientation at C1 | Relative Stability | Expected Reactivity Profile |

| A | Ethynyl (axial), Amino (equatorial) | Less Stable | Axial ethynyl group may be more sterically hindered for intermolecular reactions. May favor intramolecular reactions where an axial orientation is required for the transition state. |

| B | Ethynyl (equatorial), Amino (axial) | Less Stable | Equatorial ethynyl group is more accessible for intermolecular reactions. Axial amino group's reactivity will be influenced by 1,3-diaxial interactions. |

| C | Both Equatorial (if possible) | More Stable | Likely the dominant conformer in equilibrium. The reactivity will primarily reflect the properties of the equatorially positioned functional groups. |

| D | Both Axial (if possible) | Least Stable | Unlikely to contribute significantly to the overall reactivity under normal conditions. |

It is important to note that the actual reactivity will be a weighted average of the reactivities of all contributing conformers at equilibrium.

Derivatization and Further Functionalization of 1 Ethynyl 4 Methylcyclohexan 1 Amine

Chemical Modifications at the Amine Nitrogen

The lone pair of electrons on the primary amine group imparts nucleophilic and basic character, allowing for a wide range of chemical modifications. These reactions are fundamental in peptide synthesis, medicinal chemistry, and materials science for creating compounds with tailored properties.

Formation of Amides, Carbamates, and Ureas

The primary amine of 1-Ethynyl-4-methylcyclohexan-1-amine readily undergoes reactions to form stable amide, carbamate (B1207046), and urea (B33335) linkages.

Amides: Amide bond formation is one of the most common transformations of primary amines. This can be achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. orgoreview.comtestbook.comchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon. orgoreview.com A base, like pyridine (B92270) or NaOH, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Another powerful method involves the use of carboxylic acids in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine.

Carbamates: Carbamates, or urethanes, can be synthesized from this compound through several routes. A common laboratory method involves reaction with an alkyl chloroformate in the presence of a base. An increasingly utilized and more environmentally benign approach involves the reaction of the amine with carbon dioxide (CO₂) to form a carbamic acid intermediate. acs.orgresearchgate.net This intermediate can then be reacted with an alkyl halide or an alcohol (under Mitsunobu or dehydrogenative conditions) to yield the final carbamate. acs.orgresearchgate.netorganic-chemistry.org The use of CO₂ as a C1 building block is an attractive strategy for green chemistry. nih.gov Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the initial reaction between the amine and CO₂. acs.orgnih.gov

Ureas: The synthesis of urea derivatives from primary amines can also be accomplished using carbon dioxide. The reaction of a primary amine with CO₂ can lead to the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which upon dehydration, yields a symmetrical urea. rsc.org The formation of unsymmetrical ureas can be achieved by dehydrating the initial carbamic acid to form an isocyanate in situ, which is then trapped by a second, different amine. acs.org Research on the closely related compound, 1-ethynylcyclohexan-1-amine, has shown that it reacts with CO₂ and various primary amines in the presence of a guanidine (B92328) catalyst to form cyclic ureas in high yields.

Table 1: Synthesis of Urea Derivatives from 1-Ethynylcyclohexan-1-amine, CO₂, and Various Primary Amines This table presents data for the analogue 1-ethynylcyclohexan-1-amine as a model for the reactivity of this compound.

| Reactant Amine | Catalyst | Product | Yield (%) |

|---|---|---|---|

| n-Butylamine | TBD | 1-(1-Ethynylcyclohexyl)-3-butylimidazolidin-2-one | 87 |

| n-Hexylamine | TBD | 1-(1-Ethynylcyclohexyl)-3-hexylimidazolidin-2-one | 85 |

| Isobutylamine | TBD | 1-(1-Ethynylcyclohexyl)-3-isobutylimidazolidin-2-one | 88 |

| 2-Phenylethylamine | TBD | 1-(1-Ethynylcyclohexyl)-3-(2-phenylethyl)imidazolidin-2-one | 79 |

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Alkylation and Acylation Reactions of the Amine

Alkylation: The nitrogen atom can be alkylated via nucleophilic substitution (SN2) reaction with alkyl halides. libretexts.org However, direct alkylation of primary amines often leads to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.orgjove.com To achieve selective mono-alkylation, specific strategies are employed, such as using a large excess of the amine or employing alternative methods like reductive amination. jove.comrsc.orgorganic-chemistry.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Acylation: As discussed previously, acylation with acid chlorides or anhydrides is a straightforward method to form amides. libretexts.org This reaction is generally high-yielding and stops cleanly at the mono-acylated product (the amide). orgoreview.comlibretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing over-acylation. orgoreview.com

Synthesis of Heterocyclic Scaffolds Incorporating the Nitrogen

The presence of both an amine and an alkyne within the same molecule makes this compound a valuable precursor for synthesizing nitrogen-containing heterocycles. mdpi.com Such intramolecular or intermolecular reactions that engage both functional groups can lead to the rapid construction of complex molecular architectures. For instance, aminoalkynes are known to be key building blocks for heterocycles like pyridines, pyrroles, and various lactams through metal-catalyzed cascade or sequential reactions. mdpi.comnih.gov Gold-catalyzed reactions of propargylamines with carbonyl compounds can lead to pyridines, while palladium-catalyzed intramolecular hydroaminocarbonylation of aminoalkynes can yield seven- and eight-membered lactams. mdpi.com These synthetic strategies offer atom-economical routes to valuable heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. researchgate.netrsc.org

Chemical Transformations at the Ethynyl (B1212043) Carbon

The terminal alkyne moiety is a high-energy functional group that serves as a handle for a variety of powerful carbon-carbon bond-forming reactions and functional group transformations.

Extension of the Carbon Chain via Coupling Reactions

The acidic proton of the terminal alkyne can be readily removed by a suitable base, forming a nucleophilic acetylide. This acetylide is a key intermediate in many carbon-carbon bond-forming reactions.

Sonogashira Coupling: The Sonogashira cross-coupling reaction is a highly efficient method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. mdpi.comlibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This reaction is exceptionally versatile, tolerates a wide range of functional groups, and is a cornerstone of modern organic synthesis for constructing conjugated enynes and arylalkynes. mdpi.comlibretexts.org Applying this methodology to this compound would allow for the direct attachment of various aryl or vinyl substituents to the ethynyl carbon, significantly extending the carbon framework.

Table 2: Representative Sonogashira Coupling Reactions This table shows general examples of the Sonogashira coupling, a reaction applicable to the terminal alkyne of this compound.

| Alkyne | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Terminal Alkyne | Aryl Iodide | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

| Terminal Alkyne | Vinyl Bromide | Pd(PPh₃)₄, CuI, i-Pr₂NH | Conjugated Enyne |

| Phenylacetylene | Iodobenzene | Pd(OAc)₂, AgF, K₃PO₄ | Diphenylacetylene |

Hydration, Halogenation, and Hydroboration of the Alkyne

The carbon-carbon triple bond can undergo various addition reactions to introduce new functional groups.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by acid and mercury(II) salts (e.g., HgSO₄). libretexts.orglumenlearning.comkhanacademy.org For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, where the initial addition of water yields an enol intermediate. lumenlearning.comchemistrysteps.com This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orgyoutube.com

Halogenation: Alkynes react with halogens (Cl₂, Br₂) in a manner similar to alkenes. libretexts.org The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene via a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com If a second equivalent of the halogen is added, a tetrahaloalkane can be formed. masterorganicchemistry.com

Hydroboration-Oxidation: In contrast to mercury-catalyzed hydration, the hydroboration-oxidation sequence provides a route to the anti-Markovnikov hydration product. libretexts.orglibretexts.org Reaction of the terminal alkyne with a sterically hindered borane (B79455) reagent (such as disiamylborane (B86530) or 9-BBN to prevent double addition) followed by oxidation with hydrogen peroxide in a basic solution yields an enol where the hydroxyl group is on the terminal carbon. jove.comwikipedia.org This enol then tautomerizes to the corresponding aldehyde. jove.comyoutube.com This two-step process is highly regioselective and stereospecific, providing aldehydes from terminal alkynes. libretexts.orgjove.com

Cyclization Reactions Initiated by the Alkyne Terminus

The presence of a terminal alkyne in this compound offers a versatile handle for the construction of novel heterocyclic and carbocyclic frameworks through cyclization reactions. These transformations can be initiated by various reagents, including transition metals and electrophiles, leading to a diverse array of molecular architectures.

Transition-metal catalysis is a powerful tool for activating the ethynyl group and promoting intramolecular cyclization. nih.govnih.gov For instance, palladium-catalyzed reactions of substrates bearing a nucleophilic amine and an alkyne can lead to the formation of nitrogen-containing heterocycles. In the case of this compound, derivatization of the amine to introduce a suitable tether could facilitate intramolecular cyclization, yielding spirocyclic compounds. The regioselectivity of such cyclizations is often governed by the nature of the catalyst and the reaction conditions.

Electrophilic addition to the alkyne can also initiate cyclization cascades. youtube.comyoutube.comyoutube.comyoutube.com Treatment with electrophiles such as iodine or mercury(II) salts can lead to the formation of a vinyl cation or a metal-alkene complex, which can then be trapped by the neighboring amine functionality. This process, known as halocyclization or alkoxycyclization when a suitable oxygen nucleophile is present, typically follows Baldwin's rules for ring closure. For this compound, a 5-exo-dig cyclization would be favored, potentially leading to the formation of a five-membered heterocyclic ring fused in a spiro fashion to the cyclohexane (B81311) core.

The general reactivity of the compound as a versatile intermediate in organic synthesis has been noted. The synthesis of various heterocyclic compounds from cyclohexylamine (B46788) derivatives has been explored, highlighting the potential of this class of compounds in medicinal chemistry. researchgate.netdurham.ac.uknih.govamazonaws.com

Interactive Data Table: Plausible Cyclization Reactions

| Catalyst/Reagent | Proposed Product Type | Plausible Heterocyclic Core |

| Pd(PPh₃)₄ / Base | Spiro-indolizidine derivative (after N-alkylation) | Indolizidine |

| I₂ / NaHCO₃ | Spiro-iodinated pyrroline (B1223166) derivative | Pyrroline |

| Hg(OTf)₂ / H₂O | Spiro-ketone | Cyclopentanone |

| AuCl₃ | Spiro-enamine | Dihydropyrrole |

Functional Group Interconversions on the Cyclohexane Ring

Functional group interconversions on the cyclohexane ring of this compound, while not extensively documented for this specific molecule, can be predicted based on established principles of cyclohexane chemistry. vanderbilt.edu These transformations would primarily involve reactions that modify the ring's substitution pattern or stereochemistry, while potentially retaining the core 1-amino-1-ethynyl functionality.

Regioselective Substitutions and Eliminations

Regioselective reactions on the cyclohexane ring would likely require prior functionalization. For instance, if a hydroxyl group were present on the ring, its conversion to a good leaving group (e.g., a tosylate or mesylate) would enable subsequent substitution or elimination reactions.

Nucleophilic substitution reactions on a derivatized 4-methylcyclohexane ring would be subject to steric hindrance from the axial and equatorial substituents. nih.govmdpi.comchemrxiv.orgchemrxiv.orgyoutube.com The regioselectivity of such reactions would be influenced by the position of the leaving group and the nature of the incoming nucleophile. For example, substitution at a secondary carbon on the ring would proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry.

Elimination reactions, such as the dehydration of a cyclohexanol (B46403) derivative, can also exhibit regioselectivity. studylib.netscribd.comysu.eduyoutube.com The formation of the more substituted alkene (Zaitsev's rule) is generally favored, but the stereoelectronic requirement for an anti-periplanar arrangement of the departing proton and leaving group can influence the product distribution. The presence of the bulky 4-methyl group would influence the conformational equilibrium of the ring and, consequently, the outcome of elimination reactions.

Theoretical and Computational Studies of 1 Ethynyl 4 Methylcyclohexan 1 Amine

Quantum Chemical Characterization of Electronic and Geometric Structures

A thorough quantum chemical characterization would be the first step in the computational analysis of 1-Ethynyl-4-methylcyclohexan-1-amine. This involves using quantum mechanics principles to model the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would involve finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The process would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the complex electron-electron interactions. The output of these calculations would provide key data such as bond lengths, bond angles, and dihedral angles for the optimized geometry. Furthermore, the total electronic energy of the molecule would be calculated, which is a crucial indicator of its stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contribution to Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, an analysis of its HOMO and LUMO would reveal regions of the molecule that are electron-rich and electron-poor, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. Visualizing the spatial distribution of these orbitals would show which atoms contribute most to these frontier orbitals, thereby identifying the likely sites for electrophilic and nucleophilic attack.

Charge Distribution Analysis and Electrostatic Potential Surfaces

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. A charge distribution analysis for this compound would involve calculating the partial atomic charges on each atom. This would highlight the polarity of different bonds within the molecule.

An electrostatic potential (ESP) surface would provide a visual representation of the charge distribution. This surface maps the electrostatic potential onto the molecule's electron density. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

Conformational Analysis and Energetics of the Substituted Cyclohexane (B81311) Ring

The cyclohexane ring in this compound can adopt various conformations, with the chair and boat forms being the most significant. A detailed conformational analysis is crucial for understanding the molecule's three-dimensional shape and how it influences its properties.

Investigation of Chair and Boat Conformations and Inversion Barriers

The chair conformation is generally the most stable form of a cyclohexane ring due to minimized angle and torsional strain. However, the presence of substituents can influence the relative stabilities of different conformations. For this compound, a computational study would investigate the energies of the possible chair and boat conformations.

This analysis would also involve calculating the energy barriers for the interconversion between these conformations, particularly the ring inversion process that converts one chair form to another. These inversion barriers provide insight into the molecule's flexibility at different temperatures.

Substituent Effects (Methyl, Ethynyl (B1212043), Amine) on Conformational Preferences and Equilibria

The three substituents on the cyclohexane ring—the methyl, ethynyl, and amine groups—play a significant role in determining the preferred conformation. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance.

A computational analysis would quantify the energetic preferences of each substituent for the equatorial position. For this compound, this would involve comparing the energies of different stereoisomers where the substituents are in various axial and equatorial arrangements. The results would allow for the prediction of the most stable conformer and the equilibrium distribution of different conformers at a given temperature.

While specific data for this compound is not currently available, the theoretical and computational methodologies described provide a clear path for future research to elucidate its chemical properties. Such studies would contribute to a deeper understanding of this and related substituted cyclohexane compounds.

Computational Elucidation of Reaction Mechanisms and Pathways

The study of reaction mechanisms through computational chemistry involves modeling the potential energy surface of a reaction, allowing for the identification of key structures like transition states and intermediates. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. youtube.com According to transition state theory, the rate of a reaction is largely determined by the energy barrier that must be overcome to reach this state, known as the activation energy. youtube.comyoutube.com

Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio calculations, are adept at locating and characterizing these transition states. nih.govrsc.org For a hypothetical reaction involving this compound, such as an addition to the ethynyl group or a substitution at the amine, a computational chemist would first propose a plausible reaction pathway. Then, using specialized algorithms, they would search the potential energy surface for a "saddle point" which corresponds to the transition state.

The characterization of a true transition state involves a vibrational frequency analysis. A genuine transition state structure will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Once the transition state is confirmed, its energy can be calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the initial reactants.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Electrophilic Addition to Alkyne | B3LYP | 6-31G(d,p) | 25.4 |

| Nucleophilic Substitution at Amine | MP2 | cc-pVTZ | 35.1 |

| Cyclization | ωB97X-D | 6-311+G(2d,p) | 21.8 |

This table presents hypothetical data for illustrative purposes.

Reaction Coordinate Mapping and Pathway Determination

To gain a more complete picture of a reaction, chemists can map out the entire reaction coordinate. This involves calculating the energy of the system at various points along the reaction pathway, from reactants to products, passing through the transition state. This process, often referred to as Intrinsic Reaction Coordinate (IRC) analysis, confirms that a located transition state indeed connects the desired reactants and products.

By mapping the reaction coordinate, one can visualize the energy profile of the reaction, identifying any intermediates that may be formed. Intermediates are stable, albeit often short-lived, molecules that exist in energy minima along the reaction pathway. For complex reactions, there may be multiple steps and multiple transition states and intermediates. Computational mapping helps to elucidate these complex pathways, which can be crucial for understanding reaction selectivity and kinetics.

Solvent Effects in Computational Modeling of Reactions

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways.

Explicit solvent models involve including a number of solvent molecules in the calculation along with the reactant molecules. This approach can be very accurate but is computationally expensive.

A more common approach is to use an implicit solvent model, also known as a continuum model. In this method, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated. While less detailed than explicit models, continuum models are computationally efficient and often provide a good approximation of the bulk solvent effects on a reaction.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can also predict the spectroscopic properties of a molecule with a good degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Both techniques probe the vibrational energy levels of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities.

A vibrational frequency analysis is typically performed after a geometry optimization of the molecule. The calculation provides a list of all the vibrational modes of the molecule, their frequencies (usually in wavenumbers, cm⁻¹), and their IR and Raman intensities. By comparing the calculated spectrum to an experimental spectrum, one can confirm the identity and structure of the molecule.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Stretch | Amine | 3350 | Medium |

| C≡C-H Stretch | Alkyne | 3300 | Strong |

| C≡C Stretch | Alkyne | 2150 | Weak |

| C-N Stretch | Amine | 1100 | Medium |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule.

The prediction of NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. These shielding values are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are particularly useful for assigning signals in complex spectra and for determining the stereochemistry of a molecule. For a molecule like this compound, which has a stereocenter at the carbon bearing the amine and ethynyl groups, and can also exhibit cis/trans isomerism in the cyclohexane ring, NMR chemical shift prediction can help to distinguish between different stereoisomers. By calculating the expected ¹H and ¹³C NMR spectra for each possible isomer, one can compare them to the experimental spectrum to determine the stereochemistry of the synthesized product.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Stereoisomers of this compound

| Carbon Atom | cis-Isomer Predicted Shift (ppm) | trans-Isomer Predicted Shift (ppm) |

| C-NH₂ | 55.2 | 58.9 |

| C-CH₃ | 21.5 | 22.1 |

| C≡CH | 85.3 | 84.7 |

| C≡C H | 72.8 | 73.5 |

This table presents hypothetical data for illustrative purposes.

Applications of 1 Ethynyl 4 Methylcyclohexan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules, Including Natural Products and Analogues

There are no specific examples in the scientific literature of 1-Ethynyl-4-methylcyclohexan-1-amine being used as a chiral building block in the total synthesis of natural products or their analogues. While its stereodefined cyclohexyl core and propargylamine (B41283) moiety make it a theoretically interesting starting material, no published synthetic routes leveraging this compound for the construction of more complex molecular architectures have been found.

Utilization in the Construction of Diverse Organic Scaffolds and Ring Systems

Detailed research findings on the utilization of this compound for constructing diverse organic scaffolds and ring systems are not available. The presence of both a nucleophilic amine and a reactive alkyne group could theoretically allow for its participation in various intramolecular and intermolecular cyclization reactions to form heterocyclic or polycyclic systems. However, no specific methodologies or examples have been reported.

Development of Novel Synthetic Reagents, Catalysts, and Ligands

There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized as a novel synthetic reagent, catalyst, or ligand. Chiral amines are often precursors to chiral ligands for transition metal catalysis, but no such derivatives of this specific compound have been described or applied in catalytic asymmetric transformations.

Contributions to Advancements in Modern Synthetic Methodologies

Consistent with the lack of data in the preceding sections, there are no documented contributions of this compound to the advancement of modern synthetic methodologies. Its potential in areas such as multicomponent reactions, C-H activation, or cascade reactions remains unexplored in published research.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. manchester.ac.ukrsc.org For a molecule like 1-ethynyl-4-methylcyclohexan-1-amine, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. manchester.ac.uk Key areas of exploration will include:

Catalytic Hydrogenation and Amination: Moving away from stoichiometric reagents, research into catalytic methods for the synthesis of complex amines is a priority. rsc.org This could involve the development of novel catalysts for the direct amination of precursors, reducing waste and improving atom economy. rsc.org

Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials is a critical aspect of sustainable chemistry. rsc.org Future work may explore the synthesis of the cyclohexyl core of the molecule from bio-based resources.

Green Metrics Toolkit: The application of evaluation tools like the CHEM21 Green Metrics Toolkit can aid in the systematic assessment of new synthetic routes to identify the most sustainable options in early research phases. rsc.org

| Research Focus | Potential Benefit |

| Catalytic Methods | Reduced waste, higher atom economy |

| Renewable Feedstocks | Decreased reliance on petrochemicals |

| Green Metrics Analysis | Early identification of sustainable pathways |

Exploration of Biocatalytic and Organocatalytic Approaches for Enhanced Selectivity

Achieving high stereoselectivity in the synthesis of chiral amines is a significant challenge. Biocatalysis and organocatalysis offer powerful solutions for controlling the three-dimensional arrangement of atoms in a molecule. researchgate.net

Biocatalysis: The use of enzymes such as transaminases, imine reductases, and reductive aminases has become a valuable strategy for the synthesis of chiral amines. researchgate.netmdpi.com Future research could focus on identifying or engineering enzymes that can selectively produce a single enantiomer of this compound. Combining different enzymes in a biocatalytic cascade could also enable more efficient and selective multi-step syntheses. rsc.org

Organocatalysis: Small organic molecules can also act as highly effective and selective catalysts. researchgate.net The development of organocatalytic methods for the asymmetric synthesis of functionalized cyclohexylamines is an active area of research. rsc.orgrsc.org These methods could be adapted to produce optically pure this compound.

Chemo-enzymatic Strategies: Combining the advantages of both biocatalysis and traditional chemical catalysis offers a powerful approach for the synthesis of complex molecules. rsc.org A chemo-enzymatic route to this compound could leverage the selectivity of enzymes for key steps while utilizing efficient chemical transformations for others.

| Catalytic Approach | Key Advantage |

| Biocatalysis | High stereoselectivity under mild conditions |

| Organocatalysis | Metal-free, highly selective transformations |

| Chemo-enzymatic | Combines the benefits of both catalytic systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers numerous advantages for chemical synthesis, including improved safety, consistency, and the potential for automation. researchgate.netnih.gov

Process Intensification: Flow reactors can enable reactions to be performed under conditions of high temperature and pressure with greater control, potentially leading to faster reaction times and higher yields. jst.org.in

Automated Synthesis: Integrating flow chemistry with automated platforms allows for the rapid optimization of reaction conditions and the efficient production of libraries of related compounds for screening purposes. nih.gov

Biocatalysis in Flow: The immobilization of enzymes in flow reactors allows for their reuse and the development of continuous biocatalytic processes, which can be more cost-effective and sustainable for industrial applications. mdpi.com

| Technology | Benefit for Synthesis |

| Flow Chemistry | Enhanced safety, control, and scalability |

| Automated Platforms | Rapid optimization and library synthesis |

| Integrated Biocatalysis | Continuous production and enzyme recycling |

Investigation of its Role in the Synthesis of Optically Active Materials or Sensors

The chiral nature and reactive functional groups of this compound make it an interesting building block for the creation of advanced materials with unique properties.

Optically Active Polymers: Chiral amines can be used to synthesize optically active polymers. researchgate.net These materials can have applications in areas such as chiral separations and asymmetric catalysis. The ethynyl (B1212043) group on this compound could be particularly useful for polymerization reactions or for post-polymerization modification. rsc.org

Chiral Sensors: The development of chemical sensors that can distinguish between enantiomers is an important area of research. mdpi.com The chiral structure of this compound could be incorporated into sensor molecules or materials to create systems capable of chiral recognition. The ethynyl group could also serve as an anchor point for attaching the molecule to a sensor surface.

| Application Area | Potential Role of the Compound |

| Optically Active Polymers | Chiral monomer for creating helical or other chiral polymer structures |

| Chemical Sensors | Chiral selector for the detection of other chiral molecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products